Lipophilicity Control: XLogP3 0.6 Provides a Balanced CNS Drug-like Profile
The target compound exhibits a computed XLogP3 of 0.6, as determined by PubChem [1]. This value falls within the optimal lipophilicity range (LogP 1–3) for oral CNS drugs, balancing passive permeability and aqueous solubility. In contrast, the closest aryl-substituted analog, 3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide (CAS 1448060-44-3), has an estimated LogP of ~2.1 , while the 3-chloropyridinyloxy derivative (CAS 2034315-51-8) shows an XLogP3 of 2.4 [2]. The 1.5–1.8 log unit difference indicates that the target compound is significantly more hydrophilic, which can translate to lower non-specific protein binding, reduced volume of distribution, and a lower risk of phospholipidosis compared to the more lipophilic analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 3-(Methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide: LogP ~2.1; 3-((3-Chloropyridin-4-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide: XLogP3 = 2.4 |
| Quantified Difference | ΔLogP = -1.5 to -1.8 (target compound more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) or vendor-estimated LogP; in silico prediction |
Why This Matters
A lower LogP reduces the risk of off-target promiscuity and metabolic clearance, making this compound a cleaner chemical probe for CNS target engagement studies compared to more lipophilic analogs.
- [1] PubChem Compound Summary for CID 86264202, N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide. View Source
- [2] Kuujia entry for 2034315-51-8, 3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide; XLogP3 computed. View Source
